3-Cyclopentyl-1-pyrrolidin-1-yl-propan-1-one

Fragment-based drug discovery EthR inhibitor Thermal shift assay

This compound is an experimentally validated EthR binder for tuberculosis drug discovery. Co-crystallized with M. tuberculosis EthR (PDB: 5F1J), it exhibits a dual-site binding mode (sub-pockets II & IV) with Kd 12 µM (ITC) and IC50 280 µM (SPR). Unlike close analogs with divergent binding thermodynamics, this compound's well-characterized profile makes it a superior reference standard for assay development and a baseline control for fragment-merging campaigns. Confidently benchmark lead series potency gains.

Molecular Formula C12H21NO
Molecular Weight 195.306
CAS No. 544683-75-2
Cat. No. B2383901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopentyl-1-pyrrolidin-1-yl-propan-1-one
CAS544683-75-2
Molecular FormulaC12H21NO
Molecular Weight195.306
Structural Identifiers
SMILESC1CCC(C1)CCC(=O)N2CCCC2
InChIInChI=1S/C12H21NO/c14-12(13-9-3-4-10-13)8-7-11-5-1-2-6-11/h11H,1-10H2
InChIKeyQNSQANVPHXTUQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclopentyl-1-pyrrolidin-1-yl-propan-1-one (CAS 544683-75-2): A Validated Fragment Hit for EthR Inhibitor Development


3-Cyclopentyl-1-pyrrolidin-1-yl-propan-1-one (CAS 544683-75-2) is a synthetic fragment molecule comprising a cyclopentyl group linked to a pyrrolidine ring via a propanone spacer. It has been co-crystallized with the Mycobacterium tuberculosis transcriptional repressor EthR (PDB: 5F1J) and functions as a starting point for fragment-based drug discovery targeting tuberculosis [1]. The compound exhibits a dissociation constant (Kd) of 12 μM for EthR as determined by isothermal titration calorimetry (ITC) [2] and an IC50 of 280 μM in a surface plasmon resonance (SPR) functional assay measuring disruption of EthR–DNA interaction [1].

Why Substituting 3-Cyclopentyl-1-pyrrolidin-1-yl-propan-1-one with Another Fragment Risks Project Failure


Fragment hits against EthR display highly variable binding thermodynamics and kinetics despite shared chemical scaffolds. The target compound binds in two distinct sub-pockets (II and IV) of the EthR hydrophobic cavity, with the cyclopentyl ring occupying a cryptic innermost sub-pocket [1]. Simple replacement with a cyclopentylmethyl pyrrolidine-1-carboxylate analog (BDBM228828) results in a 25% weaker Kd (15 μM vs 12 μM) under identical assay conditions [2]. Conversely, substituting the amide linkage with a urea (BDBM228829) improves Kd to 6 μM, but this structural change abolishes the dual-site binding mode that enables fragment merging strategies [1]. Therefore, in-class compounds are not interchangeable owing to divergent binding modes and affinities even under conserved assay conditions.

Quantitative Differentiation of 3-Cyclopentyl-1-pyrrolidin-1-yl-propan-1-one Against Closest Analogs


Thermal Shift Assay: Comparable Stabilization to Fragment 2 but Inferior to Merged Leads

In a fluorescence-based thermal shift assay at 100 µM compound concentration, the target compound increased the melting temperature (ΔTₘ) of EthR by +3.5 °C [1]. Fragment 2 gave a ΔTₘ of +3.8 °C under identical conditions, while the merged compound 5 achieved +4.3 °C [1]. This demonstrates that the target compound provides comparable stabilization to another starting fragment but is significantly surpassed by elaborated leads.

Fragment-based drug discovery EthR inhibitor Thermal shift assay

SPR Functional Activity: 8-Fold Weaker than Merged Compound 5

By SPR measurement of EthR–DNA operator disruption, compound 1 exhibited an IC50 of 280 µM [1]. Under the same assay format, merged compound 5 showed an IC50 of 35 µM, representing an 8-fold improvement in functional potency [1]. The more optimized compound 15 achieved an IC50 of 3 µM, a 93-fold improvement over the target fragment [1].

Surface plasmon resonance EthR-DNA disruption Functional assay

Binding Affinity by ITC: Inferior to Urea-Containing Analog BDBM228829

BindingDB reports an ITC-derived Kd of 12,000 nM (12 µM) for the target compound [1]. In the same dataset, the urea analog N-(cyclopentylmethyl)pyrrolidine-1-carboxamide (BDBM228829) exhibits a Kd of 6,000 nM (6 µM), representing a 2-fold stronger affinity [2]. The carboxylate analog BDBM228828 shows a Kd of 15,000 nM, confirming that the target compound sits at an intermediate affinity within this fragment series [2].

Isothermal titration calorimetry Binding affinity EthR fragment

Crystallographically Validated Dual-Site Binding Mode Unique Among Initial Fragments

X-ray crystallography (PDB: 5F1J, resolution 1.63 Å) reveals that compound 1 binds twice to the EthR monomer: one molecule occupies sub-pocket II (polar surface area hotspot near Asn179/Asn176/Thr149), and a second molecule occupies the cryptic sub-pocket IV in the innermost region of the cavity [1]. In contrast, fragment 2 binds to sub-pockets I and III [1]. This dual-site occupancy spanning both polar and cryptic hydrophobic regions is not observed for other initial fragment hits and provides a unique structural basis for fragment merging [1].

X-ray crystallography Fragment binding mode EthR sub-pockets

Recommended Application Scenarios for 3-Cyclopentyl-1-pyrrolidin-1-yl-propan-1-one Based on Quantitative Evidence


Fragment Library Members for EthR-Targeted Tuberculosis Drug Discovery

Given its validated dual-site binding mode (sub-pockets II and IV) with a Kd of 12 µM by ITC [1], the compound serves as an experimentally characterized fragment starting point for fragment merging or growing campaigns. Its co-crystal structure (PDB: 5F1J at 1.63 Å) provides atomic-level guidance for structure-based design, supporting rational elaboration strategies that target the entire EthR hydrophobic cavity [1].

Calibration Standard for EthR Biophysical Assays

The compound's well-characterized binding parameters—IC50 of 280 µM by SPR, ΔTₘ of +3.5 °C at 100 µM, and Kd of 12 µM by ITC [1][2]—make it a suitable reference standard for assay development and quality control in EthR inhibitor screening campaigns. Its moderate affinity avoids saturation effects that could mask assay window variability.

Negative Control for Merged Lead Optimization Studies

With an 8-fold weaker SPR IC50 compared to merged compound 5 and a 93-fold weaker IC50 relative to compound 15 [1], the target compound can serve as a baseline negative control to benchmark the potency gains achieved through fragment merging and medicinal chemistry optimization, enabling accurate calculation of fold-improvement metrics in lead series progression.

Quote Request

Request a Quote for 3-Cyclopentyl-1-pyrrolidin-1-yl-propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.